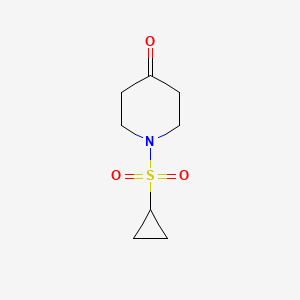

1-Cyclopropylsulfonyl-piperidin-4-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-cyclopropylsulfonylpiperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3S/c10-7-3-5-9(6-4-7)13(11,12)8-1-2-8/h8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJVLGOXFLVWLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 1 Cyclopropylsulfonyl Piperidin 4 One

Reactions at the Ketone Functionality (C-4 Position of Piperidine (B6355638) Ring)

The carbonyl group of the ketone is a key site for a wide array of chemical reactions. It consists of a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity is the basis for its characteristic reactions.

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. This reaction type is fundamental to forming new carbon-carbon or carbon-heteroatom bonds at the C-4 position. Upon addition, the hybridization of the carbonyl carbon changes from sp² to sp³, resulting in a tetrahedral intermediate, which is typically protonated upon workup to yield a tertiary alcohol.

Common nucleophiles used in these transformations include organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). For example, the addition of methylmagnesium bromide would yield 1-cyclopropylsulfonyl-4-methyl-piperidin-4-ol.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophilic Reagent | Product | Bond Formed |

|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | 1-Cyclopropylsulfonyl-4-methyl-piperidin-4-ol | C-C |

| Phenyllithium (C₆H₅Li) | 1-Cyclopropylsulfonyl-4-phenyl-piperidin-4-ol | C-C |

| Sodium Cyanide (NaCN) | 1-Cyclopropylsulfonyl-4-cyano-piperidin-4-ol | C-C |

The ketone functionality can be readily reduced to a secondary alcohol, 1-cyclopropylsulfonyl-piperidin-4-ol. This transformation is a cornerstone of synthetic chemistry and can be achieved using a variety of reducing agents. The choice of reagent can depend on the desired selectivity and the presence of other functional groups.

Commonly used reducing agents include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, often used in protic solvents like methanol (B129727) or ethanol, and is highly selective for aldehydes and ketones. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran.

Table 2: Reagents for Ketone Reduction

| Reducing Agent | Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) | 1-Cyclopropylsulfonyl-piperidin-4-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether (Et₂O) | 1-Cyclopropylsulfonyl-piperidin-4-ol |

The carbon atoms adjacent to the ketone group (the α-carbons at C-3 and C-5) are acidic due to the electron-withdrawing effect of the carbonyl. In the presence of a suitable base, a proton can be removed from one of these positions to form a nucleophilic enolate intermediate. Enolates are powerful nucleophiles and are central to many carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. mdpi.com

The formation of the enolate is a reversible process. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to achieve complete and irreversible deprotonation. The resulting enolate can then react with various electrophiles, for instance, an alkyl halide, to form a new C-C bond at the α-position.

The carbonyl group of 1-cyclopropylsulfonyl-piperidin-4-one can undergo condensation reactions with primary amines to form imines, also known as Schiff bases. dergipark.org.tr This reaction is typically catalyzed by an acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. nih.gov Subsequent dehydration of this intermediate leads to the formation of the carbon-nitrogen double bond of the imine. dergipark.org.trnih.gov The reaction is generally reversible and is often driven to completion by removing the water formed during the reaction. nih.gov

Table 3: Schiff Base Formation with Various Amines

| Amine Reactant | Product (Schiff Base) |

|---|---|

| Aniline (B41778) | 1-Cyclopropylsulfonyl-4-(phenylimino)piperidine |

| Benzylamine | 1-Cyclopropylsulfonyl-4-(benzylimino)piperidine |

| Ethanolamine | 2-((1-(Cyclopropylsulfonyl)piperidin-4-ylidene)amino)ethan-1-ol |

Similar to Schiff base formation, the ketone can be converted into other related functional groups by reacting with amine derivatives. These reactions are valuable for synthesis and for the characterization of carbonyl compounds.

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) under mildly acidic conditions yields an oxime. nih.gov The mechanism is analogous to imine formation, proceeding through a hemiaminal-like intermediate followed by dehydration. nih.govresearchgate.net

Hydrazone Formation: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) forms a hydrazone. nih.gov The resulting hydrazones are often stable, crystalline solids.

These reactions broaden the synthetic utility of the ketone, allowing its conversion into a C=N containing functional group. nih.govresearchgate.netrsc.org

Table 4: Oxime and Hydrazone Derivatives

| Reagent | Product Type | Product Name |

|---|---|---|

| Hydroxylamine (NH₂OH) | Oxime | This compound oxime |

| Hydrazine (H₂NNH₂) | Hydrazone | This compound hydrazone |

| Phenylhydrazine (C₆H₅NHNH₂) | Phenylhydrazone | 1-Cyclopropylsulfonyl-4-(2-phenylhydrazinylidene)piperidine |

Transformations Involving the Cyclopropylsulfonyl Group

The N-cyclopropylsulfonyl group is a robust functional group characterized by a sulfur atom in a high oxidation state (+6) attached to the piperidine nitrogen. This group is generally stable under a wide range of reaction conditions, including those used to modify the ketone at the C-4 position. Its primary role is often as a protecting group for the nitrogen atom or as a key structural element in pharmacologically active molecules.

The sulfonyl group is strongly electron-withdrawing, which decreases the nucleophilicity and basicity of the piperidine nitrogen significantly. This deactivation prevents the nitrogen from participating in many typical amine reactions.

Transformations that directly involve the cyclopropylsulfonyl group are less common and typically require harsh conditions. Cleavage of the N-S bond to deprotect the piperidine nitrogen is possible but often requires potent reducing agents (e.g., sodium in liquid ammonia) or strong acids at high temperatures, conditions that may not be compatible with other functional groups in the molecule. The cyclopropyl (B3062369) ring itself is also relatively stable but can undergo ring-opening under certain catalytic or highly acidic conditions, though this is not a typical transformation for this moiety.

Stability and Reactivity of the Sulfonyl Moiety

The N-cyclopropylsulfonyl group is a robust electron-withdrawing and protecting group, rendering the sulfonamide bond generally stable under a variety of reaction conditions. The nitrogen atom's lone pair is delocalized into the sulfonyl group, significantly reducing its nucleophilicity and basicity.

Stability:

Acidic and Basic Conditions: The sulfonamide linkage is resistant to cleavage by many acidic and basic reagents that would typically hydrolyze amides or carbamates.

Oxidative and Reductive Conditions: The sulfonyl group itself is in a high oxidation state (S VI) and is inert to most common oxidizing agents. While harsh reducing conditions (e.g., dissolving metal reductions) can cleave the N-S bond, it remains intact under standard catalytic hydrogenation or hydride reduction conditions used to modify other parts of the molecule.

Reactivity: The primary reactivity associated with the sulfonyl moiety involves its influence on the rest of the molecule. As a potent electron-withdrawing group, it acidifies the protons on the carbons alpha to the nitrogen (C-2 and C-6), although this effect is less pronounced than its impact on the nitrogen atom itself. In rare cases, nucleophilic attack can occur at the sulfur atom, particularly with very strong nucleophiles, leading to the displacement of the piperidine ring, though this is not a common transformation. In some contexts, a sulfinate group can act as a leaving group in specialized reactions like the cine substitution of N-sulfonylindoles, though direct analogies to piperidine systems are not widely documented. researchgate.net

Reactions of the Cyclopropyl Ring

The cyclopropyl group, characterized by its significant ring strain, can undergo several types of ring-opening reactions. The specific conditions required and the resulting products are influenced by the adjacent sulfonyl group.

Radical Reactions: Cyclopropane rings can be opened via radical pathways. For instance, oxidative radical ring-opening can be initiated by photoredox catalysis or chemical oxidants, leading to the formation of a more stable acyclic radical intermediate that can be trapped or undergo further cyclization.

Reductive Ring Opening: Metal-ammonia reductions (e.g., lithium in liquid ammonia) are known to cleave cyclopropyl rings, particularly when adjacent to a carbonyl group. The regioselectivity of this cleavage is influenced by both steric and electronic factors of substituents on the ring.

Rearrangements: Under certain catalytic conditions, such as with rhodium (II) complexes, cyclopropyl groups can undergo ring expansion. For example, Rh(II)-catalyzed reactions of cyclopropyl N-tosylhydrazones can lead to cyclobutenes. While not a direct reaction of this compound, it demonstrates a potential reactivity pathway for the cyclopropyl group under specific derivatization.

These reactions highlight the potential for the cyclopropyl ring to act as a masked linear three-carbon unit, which can be revealed under specific chemical conditions to generate more complex molecular architectures.

Ring Expansion and Contraction Reactions of the Piperidine System

The piperidin-4-one skeleton can be chemically manipulated to produce larger or smaller ring systems.

Ring Contraction (Favorskii Rearrangement): This is a prominent reaction for cyclic α-halo ketones. ddugu.ac.in If this compound is first halogenated at the C-3 position, treatment with a base (e.g., sodium methoxide) can induce a Favorskii rearrangement. wikipedia.orgchemistwizards.com The reaction is believed to proceed through a bicyclic cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base to yield a ring-contracted product. wikipedia.org In this case, a derivative of N-cyclopropylsulfonyl-pyrrolidine-3-carboxylic acid would be formed. ddugu.ac.inharvard.edu

Ring Expansion: While less common than contraction for this specific system, ring expansion reactions are known for other heterocyclic systems. For instance, rhodium carbenoid-induced ring expansion of isoxazoles can produce pyridines. nih.gov A potential, though not directly demonstrated, pathway for the expansion of the piperidin-4-one ring could involve a Tiffeneau–Demjanov rearrangement of a corresponding 4-amino-4-hydroxymethyl derivative.

Rearrangement Processes

Beyond the Favorskii rearrangement, which leads to ring contraction, other rearrangement processes can be envisaged for derivatives of this compound.

Quasi-Favorskii Rearrangement: In cases where enolate formation is blocked (e.g., by substitution at both C-3 and C-5), an alternative "pseudo-Favorskii" or "quasi-Favorskii" mechanism can operate. wikipedia.orgharvard.edu This pathway involves nucleophilic attack at the carbonyl, followed by a concerted migration of a carbon and displacement of the halide.

Photochemical Rearrangements: Photochemical conditions can induce skeletal rearrangements. For example, some saturated nitrogen heterocycles undergo photomediated ring contractions. nih.gov The photo-Favorskii reaction is another known photochemical process that could potentially be applied. wikipedia.org

Sigmatropic Rearrangements: Derivatives of the parent compound could be designed to undergo sigmatropic rearrangements. For example, the Boekelheide reaction is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of α-picoline-N-oxides to furnish hydroxymethylpyridines, illustrating how such rearrangements can functionalize heterocyclic systems. wikipedia.org

The specific rearrangement pathways available to this compound would heavily depend on its initial derivatization to install the necessary functional groups to trigger these transformations.

Derivatives and Analogues of the 1 Cyclopropylsulfonyl Piperidin 4 One Scaffold

Systematic Derivatization Strategies for Scaffold Exploration

Systematic derivatization of the 1-cyclopropylsulfonyl-piperidin-4-one core is a common strategy to explore the chemical space around the scaffold and to understand its structure-activity relationships (SAR). This exploration is primarily focused on two key areas: modifications at the C-4 position of the piperidine (B6355638) ring, leveraging the reactivity of the ketone, and alterations to the cyclopropylsulfonyl group.

In drug discovery programs, such as the development of epidermal growth factor receptor (EGFR) inhibitors, derivatives of this scaffold are synthesized and evaluated to optimize potency and pharmacokinetic properties. acs.orgacs.org For instance, linking various substituted aniline (B41778) moieties to the piperidine ring allows for probing different pockets of a target enzyme. acs.orgacs.org The goal of these systematic modifications is to identify substituents and structural changes that lead to improved biological activity, selectivity, and drug-like characteristics.

Modifications at the C-4 Position of the Piperidine Ring (Derived from Ketone Reactivity)

The ketone at the C-4 position is a highly versatile functional group that allows for a wide array of chemical transformations to introduce molecular diversity.

The carbonyl group at C-4 is susceptible to nucleophilic attack, enabling the introduction of various carbon-based substituents. Standard organometallic reactions, such as those involving Grignard reagents or organolithium compounds, can be employed to introduce alkyl and aryl groups, forming tertiary alcohols which can be further modified.

Another prominent method for introducing aryl substituents is through the Strecker synthesis. This involves a one-pot, multi-component reaction of the piperidone with an aniline and a cyanide source (e.g., HCN or TMSCN) to yield an α-amino nitrile. researchgate.net Subsequent hydrolysis of the nitrile group can produce an α-amino acid or α-amino amide derivative, effectively installing a substituted amino-aryl moiety at the C-4 position. researchgate.net

The C-4 ketone is an ideal anchor point for the construction of spirocyclic systems, which are of great interest in drug design due to their rigid, three-dimensional topologies. nih.gov One established method to create such structures is through 1,3-dipolar cycloaddition reactions. For example, the reaction of a piperidin-4-one derivative with azomethine ylides, generated in situ from an isatin (B1672199) and an α-amino acid, can stereoselectively produce complex spiro-pyrrolidinyl-oxindole structures. nih.gov The piperidone serves as the dipolarophile in this reaction, leading to the formation of a new five-membered heterocyclic ring fused at the C-4 position. nih.govresearchgate.net

Reductive amination is one of the most fundamental and widely used methods for forming C-N bonds in pharmaceutical synthesis. nih.gov This reaction converts the C-4 ketone into a secondary or tertiary amine, which can then serve as a point for further derivatization. The process typically involves the initial reaction of the ketone with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ using a suitable reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. researchgate.net

This strategy has been successfully employed to synthesize a wide range of N-substituted 4-amino-piperidine derivatives. researchgate.net In the context of developing kinase inhibitors, substituted anilines are often coupled to the piperidin-4-one core via reductive amination. acs.orgacs.org The resulting 4-(arylamino)piperidine can then be further functionalized, for example, by introducing various substituents on the aryl ring or by modifying the piperidine nitrogen, to systematically explore the SAR and optimize ligand-protein interactions. acs.orgacs.org

Table 1: Summary of Modification Strategies at the C-4 Position

| Modification Type | Reaction | Reagents/Method | Resulting Structure |

|---|---|---|---|

| Introduction of Substituents | Strecker Synthesis | Aniline, HCN | α-Amino nitrile/amide |

| Spirocycle Formation | 1,3-Dipolar Cycloaddition | Azomethine Ylides | Spiro-heterocycles |

| Amine Formation | Reductive Amination | Primary/Secondary Amine, Reducing Agent | 4-Amino-piperidine derivatives |

Variations of the Cyclopropylsulfonyl Moiety

The cyclopropylsulfonyl group is a key pharmacophore in many biologically active molecules. The cyclopropyl (B3062369) ring itself is known to increase metabolic stability, enhance potency, and improve brain permeability by restricting conformation and altering physicochemical properties. nih.gov

While the cyclopropyl group often imparts beneficial properties, its role is context-dependent and is typically validated by synthesizing analogues with different substituents. In the development of direct inhibitors for the EGFR C797S mutant, the cyclopropylsulfonyl moiety was found to be critical for activity. acs.orgacs.org Molecular modeling suggested that this group forms a crucial hydrogen bond interaction with the mutated Serine 797 residue. acs.org

To confirm the importance of this specific group, researchers synthesized several analogues where the cyclopropyl ring was replaced by other small alkyl groups.

Table 2: Impact of Altering the Cyclopropyl Moiety on EGFR Inhibitory Activity

| Original Moiety | Replacement Moiety | Impact on Biological Activity | Reference |

|---|---|---|---|

| Cyclopropyl | Methyl | Decreased inhibitory activity | acs.org |

| Cyclopropyl | Ethyl | Decreased inhibitory activity | acs.org |

The research findings demonstrated that replacing the cyclopropyl ring with methyl, ethyl, or trifluoromethyl groups led to a significant decrease in inhibitory activity against the target enzyme. acs.org This highlights the essential role of the specific steric and electronic properties of the cyclopropyl ring in maintaining the desired biological activity for this class of compounds. acs.org

Replacement of the Cyclopropyl Group with Other Aliphatic or Aromatic Rings

The substitution of the cyclopropyl group in this compound with other aliphatic or aromatic rings has been a key strategy in the development of novel derivatives with diverse biological activities. This modification allows for the exploration of different steric and electronic properties, which can significantly influence the compound's interaction with biological targets.

Research has demonstrated the synthesis of a variety of analogues where the cyclopropyl group is replaced by other moieties. For instance, studies have reported the preparation of N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones, where various substituted aromatic rings are attached to the sulfonyl group. researchgate.net These compounds have shown potential as anti-inflammatory and antiproliferative agents. The synthesis typically involves the reaction of a 3,5-bis(arylidene)-4-piperidone with an appropriate arylsulfonyl chloride in the presence of a base.

Similarly, the cyclopropyl group can be replaced by other aliphatic rings or alkyl chains. The synthesis of 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones has been described, showcasing the versatility of the scaffold in accommodating different aliphatic substituents. researchgate.net These modifications can impact the lipophilicity and metabolic stability of the resulting compounds.

A notable example of an arylsulfonyl derivative is [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol. nih.gov This compound, derived from a 1-arylsulfonyl-piperidin-4-one precursor, highlights the utility of these analogues as intermediates for further functionalization. The synthesis involves the reaction of the corresponding piperidin-4-ol with p-toluenesulfonyl chloride.

Furthermore, the exploration of aralkylsulfonyl derivatives has also been undertaken. For example, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine has been synthesized and evaluated for its potential as a sigma receptor ligand, demonstrating that the incorporation of a benzylsulfonyl group can lead to compounds with high affinity and selectivity for specific biological targets. ijnrd.org

The following table summarizes some examples of 1-sulfonyl-piperidin-4-one analogues with different aliphatic and aromatic substituents on the sulfonyl group.

| Substituent on Sulfonyl Group | Compound Class | Reference |

| Aryl (e.g., phenyl, tolyl) | 1-Arylsulfonyl-piperidin-4-one | researchgate.netnih.gov |

| Alkyl (e.g., methyl, ethyl) | 1-Alkylsulfonyl-piperidin-4-one | researchgate.net |

| Aralkyl (e.g., benzyl) | 1-Aralkylsulfonyl-piperidin-4-one | ijnrd.org |

Exploration of Different Sulfonyl Linkages

Modification of the sulfonyl linkage in the this compound scaffold offers another avenue for creating structural diversity and modulating physicochemical and biological properties. While direct replacement of the sulfonyl group with other sulfur-based linkages is less commonly reported, the introduction of related functional groups, such as carboxamides and sulfonamides at other positions of the piperidine ring, has been explored.

For instance, the synthesis of 1-sulfonylpiperidine-4-carboxamide derivatives has been investigated. In these compounds, a carboxamide group is introduced at the 4-position of the piperidine ring, while the 1-position is occupied by a sulfonyl moiety. One study describes the synthesis of 1-(4-nitro-benzene sulfonyl piperidine-4-carboxylic acid amide, which was evaluated for its analgesic and antibacterial activities. ijnrd.org This highlights a strategy where the core 1-sulfonylpiperidine structure is maintained, but the functional group at the 4-position is varied to create a carboxamide linkage.

Another related modification involves the synthesis of sulfonamides where a sulfonamide moiety is appended to the piperidine ring. Research has been conducted on the synthesis of novel sulfonamide derivatives incorporating a piperidinyl-hydrazidoureido or piperidinyl-hydrazidothioureido moiety. nih.gov These studies, while not directly altering the 1-sulfonyl linkage, demonstrate the chemical tractability of incorporating additional sulfonamide functionalities into the piperidine scaffold.

The synthesis of 4-piperidone-1-carboxamides has also been reported, which represents a change from a sulfonyl to a carboxamide linkage at the 1-position. researchgate.net This modification significantly alters the electronic nature of the substituent on the piperidine nitrogen, which can have a profound impact on the compound's properties.

Introduction of Additional Functional Groups on the Piperidine Ring

The introduction of additional functional groups onto the piperidine ring of this compound is a crucial strategy for fine-tuning its biological activity and pharmacokinetic profile. Various synthetic methods have been employed to introduce substituents at the C-2, C-3, C-5, and C-6 positions of the piperidin-4-one core.

A common approach for the synthesis of 2,6-disubstituted piperidin-4-ones is the Mannich reaction. This one-pot condensation reaction typically involves an aldehyde, a primary amine or ammonia, and a ketone with at least one α-hydrogen. chemrevlett.com While this method is widely used for the de novo synthesis of substituted piperidin-4-ones, it can also be adapted for the functionalization of existing piperidine scaffolds. A patent has described a process for preparing 2-substituted piperidin-4-ones, highlighting the interest in functionalizing the position adjacent to the nitrogen atom. googleapis.com

The introduction of substituents at the C-3 and C-5 positions, flanking the carbonyl group, has also been extensively studied. For example, the synthesis of 3,5-bis(arylidene)-4-piperidones involves the base-catalyzed condensation of 4-piperidone (B1582916) with aromatic aldehydes. semanticscholar.org These derivatives serve as curcumin (B1669340) mimics and have been investigated for their antitumor properties.

Furthermore, palladium-catalyzed cross-coupling reactions offer a powerful tool for the introduction of aryl groups onto the piperidine ring. For instance, a method for the α-arylation of sulfonamides has been reported, which could potentially be applied to the this compound system to introduce aryl substituents at the C-2 or C-6 positions. organic-chemistry.org This reaction utilizes a palladium catalyst and a specific ligand to achieve the desired coupling.

The following table provides examples of functional groups that have been introduced onto the piperidine ring of piperidin-4-one derivatives.

| Position of Substitution | Functional Group | Synthetic Method |

| C-2, C-6 | Aryl, Alkyl | Mannich Reaction |

| C-3, C-5 | Arylidene | Aldol (B89426) Condensation |

| C-2, C-6 | Aryl | Palladium-catalyzed α-arylation |

Synthesis of Fused-Ring Systems Incorporating the Piperidin-4-one Core

The synthesis of fused-ring systems that incorporate the piperidin-4-one core represents an advanced strategy for creating structurally complex and conformationally constrained molecules. These fused systems can exhibit unique biological activities due to their rigid three-dimensional structures.

One approach to constructing fused-ring systems is through cycloaddition reactions. For example, the synthesis of dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidines] has been achieved via a dipolar cycloaddition of 3,5-bis(ylidene)-4-piperidones with an azomethine ylide. This reaction leads to the formation of a complex spirocyclic system where the piperidin-4-one ring is fused to a pyrrolidine (B122466) ring, which in turn is fused to an indole (B1671886) ring.

Another strategy involves the construction of a new ring fused to the piperidine core. For instance, the synthesis of pyrido[4,3-d]pyrimidines has been reported starting from N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones. researchgate.net The reaction involves the treatment of the piperidin-4-one derivative with guanidine (B92328) hydrochloride in the presence of a base, leading to the formation of a fused pyrimidine (B1678525) ring. These compounds have been investigated for their antiproliferative and anti-inflammatory properties.

These examples demonstrate the utility of the piperidin-4-one scaffold as a versatile building block for the synthesis of more complex, fused heterocyclic systems with potential applications in drug discovery.

Spectroscopic and Structural Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR experiments, a complete picture of the molecular framework of "1-Cyclopropylsulfonyl-piperidin-4-one" can be assembled.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. The expected ¹H NMR spectrum of "this compound" would exhibit distinct signals for the protons of the piperidine (B6355638) ring and the cyclopropylsulfonyl group.

The protons on the piperidine ring are expected to show complex splitting patterns due to geminal and vicinal coupling. The protons alpha to the nitrogen (H-2 and H-6) would likely appear as multiplets, shifted downfield due to the deshielding effect of the adjacent sulfonyl group. The protons alpha to the carbonyl group (H-3 and H-5) would also appear as multiplets.

The cyclopropyl (B3062369) group protons would present a characteristic set of multiplets in the upfield region of the spectrum. The methine proton of the cyclopropyl group attached to the sulfonyl group would be the most downfield of this set.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-6 (piperidine) | 3.6 - 3.8 | m | - |

| H-3, H-5 (piperidine) | 2.6 - 2.8 | m | - |

| H-1' (cyclopropyl methine) | 2.4 - 2.6 | m | - |

Note: Predicted data is based on typical chemical shifts for similar functional groups and structural motifs.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in "this compound" would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C-4) of the piperidin-4-one ring is expected to have the most downfield chemical shift, typically in the range of 200-210 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) would be deshielded by the sulfonyl group and appear at a lower field compared to the carbons adjacent to the carbonyl group (C-3 and C-5). The cyclopropyl carbons would resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 (C=O) | 205 - 210 |

| C-2, C-6 | 45 - 50 |

| C-3, C-5 | 40 - 45 |

| C-1' (cyclopropyl methine) | 30 - 35 |

Note: Predicted data is based on typical chemical shifts for similar functional groups and structural motifs.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and determining the connectivity and spatial relationships between atoms. rsc.org

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other (typically through two or three bonds). This would be instrumental in tracing the proton connectivity within the piperidine ring and the cyclopropyl group. For instance, cross-peaks would be observed between the protons at C-2 and C-3, and between C-5 and C-6 of the piperidine ring. slideshare.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. epfl.ch This experiment would definitively link the proton signals to their corresponding carbon signals, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. epfl.ch This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together different fragments of the molecule. For example, correlations would be expected between the H-2/H-6 protons and the C-4 carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space correlations between protons that are in close proximity, which is crucial for determining the stereochemistry and conformation of the molecule. For the piperidine ring, which likely adopts a chair conformation, NOESY could show correlations between axial and equatorial protons on adjacent carbons.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation. The molecular weight of this compound is 217.28 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 217. The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the sulfonyl group and within the piperidine ring. Common fragmentation pathways could include:

Loss of the cyclopropyl group, resulting in a fragment at m/z 176.

Cleavage of the piperidine ring, leading to various smaller charged fragments.

Alpha-cleavage adjacent to the carbonyl group. libretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment |

|---|---|

| 217 | [M]⁺ (Molecular Ion) |

| 176 | [M - C₃H₅]⁺ |

| 134 | [M - SO₂C₃H₅]⁺ |

| 83 | [C₅H₇O]⁺ |

Note: Predicted fragmentation is based on common fragmentation patterns of related compounds.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Carbonyl, Sulfonyl)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would be characterized by strong absorption bands corresponding to the carbonyl (C=O) and sulfonyl (S=O) groups.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1710-1730 cm⁻¹, which is characteristic of a six-membered ring ketone. ucalgary.ca

Sulfonyl (S=O) Stretches: The sulfonyl group will exhibit two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. These are typically observed as strong bands around 1330-1360 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric). vscht.cz

Other notable absorptions would include C-H stretching vibrations for the aliphatic protons of the piperidine and cyclopropyl groups just below 3000 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Ketone) | 1710 - 1730 | Strong, Sharp |

| S=O (Asymmetric Stretch) | 1330 - 1360 | Strong |

| S=O (Symmetric Stretch) | 1140 - 1160 | Strong |

Note: Predicted absorption ranges are based on established IR correlation tables.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov A single-crystal X-ray diffraction study of "this compound" would provide precise measurements of bond lengths, bond angles, and torsion angles.

It is anticipated that the piperidine ring would adopt a chair conformation, which is the most stable conformation for six-membered rings. The bulky cyclopropylsulfonyl group would likely occupy an equatorial position to minimize steric hindrance. The analysis of the crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding (if present in a co-crystal) or van der Waals forces, which dictate the packing of the molecules in the crystal lattice. The geometry around the sulfur atom in the sulfonyl group is expected to be tetrahedral. mdpi.com

Table 5: Predicted Key Structural Parameters from X-ray Crystallography for this compound

| Parameter | Predicted Value |

|---|---|

| Piperidine Ring Conformation | Chair |

| C=O Bond Length | ~1.21 Å |

| S=O Bond Length | ~1.43 Å |

| C-S Bond Length | ~1.77 Å |

| N-S Bond Length | ~1.65 Å |

| C-S-N Bond Angle | ~107° |

Note: Predicted parameters are based on data from structurally similar compounds found in crystallographic databases.

Synthetic Applications of the 1 Cyclopropylsulfonyl Piperidin 4 One Scaffold in Complex Organic Molecule Construction

Utilization as a Versatile Building Block in Multi-Step Syntheses

The 1-cyclopropylsulfonyl-piperidin-4-one core serves as a highly adaptable building block in the multi-step synthesis of a diverse array of more complex molecular structures. The piperidin-4-one moiety itself is a well-established precursor in the synthesis of various nitrogen-containing heterocycles. The presence of the carbonyl group at the C-4 position provides a convenient handle for a multitude of chemical transformations, including but not limited to:

Reductive amination: to introduce diverse amine functionalities.

Wittig and Horner-Wadsworth-Emmons reactions: to form exocyclic double bonds, which can be further functionalized.

Aldol (B89426) condensations: to build larger carbon skeletons.

Grignard and organolithium additions: to introduce a wide range of substituents at the C-4 position.

The N-cyclopropylsulfonyl group plays a crucial role in modulating the reactivity of the piperidine (B6355638) nitrogen. The electron-withdrawing nature of the sulfonyl group decreases the basicity of the nitrogen atom, which can be advantageous in certain synthetic steps by preventing unwanted side reactions. Furthermore, this group can influence the stereochemical outcome of reactions at the C-4 position by affecting the conformational equilibrium of the piperidine ring. The synthesis of chirally resolved 2-substituted 4-piperidones from divinyl ketones has been demonstrated as an efficient method to access building blocks for biologically relevant scaffolds. acs.org

A recent streamlined approach to synthesizing complex piperidines involves a two-step process of biocatalytic C-H oxidation followed by radical cross-coupling, significantly reducing the number of synthetic steps previously required. news-medical.net This modular strategy highlights the potential for efficiently generating diverse piperidine-based molecules, a principle that can be extended to derivatives of this compound. news-medical.net

Role as a Privileged Scaffold for Diversification in Chemical Libraries

In the realm of drug discovery, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The piperidine ring is a well-recognized privileged scaffold, present in numerous approved drugs. mdpi.comijnrd.org The this compound structure can be considered a specialized version of this privileged scaffold, offering several points for diversification, making it an ideal candidate for the construction of chemical libraries for high-throughput screening.

The primary points of diversification on the this compound scaffold include:

The C-4 position: The ketone can be converted into a variety of functional groups, such as amines, alcohols, alkenes, and spirocycles.

The C-3 and C-5 positions: These positions are amenable to functionalization through enolate chemistry.

The cyclopropyl (B3062369) group: While less commonly modified, derivatization of the cyclopropyl ring can introduce additional structural diversity.

The generation of combinatorial libraries often relies on solid-phase organic synthesis, where a scaffold is attached to a solid support and subsequently reacted with a variety of building blocks. crsubscription.comuomustansiriyah.edu.iq The this compound scaffold is well-suited for such approaches. For instance, the ketone can be used to attach the scaffold to a resin, followed by a series of reactions to introduce diversity at other positions.

The conformational properties of the piperidine ring, influenced by the N-sulfonyl group, can pre-organize the appended substituents in specific spatial orientations, which is a key aspect of a privileged scaffold's ability to interact with diverse biological targets. nih.gov Molecular mechanics calculations have been successfully used to predict the conformer energies of N-substituted piperidines, aiding in the rational design of such libraries. nih.gov

Below is an interactive data table summarizing the applications of related N-substituted piperidone scaffolds in the synthesis of biologically active compounds:

| Scaffold/Derivative | Synthetic Application | Target/Activity |

| N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones | Synthesis of anti-inflammatory and antiproliferative agents | Inhibition of IL-6 and TNF-α, activity against liver cancer cell lines |

| Chiral 2-substituted 4-piperidones | Synthesis of donepezil (B133215) analogues | Acetylcholinesterase inhibition for Alzheimer's disease treatment |

| N-substituted piperidine-4-(benzylidene-4-carboxylic acids) | Synthesis of steroid-5α-reductase inhibitors | Inhibition of 5α-reductase isozymes 1 and 2 |

| Sulfonamide derivatives of piperidine | Synthesis of anti-diabetic agents | Dipeptidyl peptidase-IV (DPP-IV) inhibition |

Application in Total Synthesis of Natural Products (if applicable to scaffold)

While there are no specific reports detailing the use of this compound in the total synthesis of a natural product, the broader class of piperidin-4-one derivatives are valuable intermediates in the synthesis of alkaloids and other complex natural products. nih.gov The piperidine skeleton is a common motif in a vast number of alkaloids with diverse biological activities.

The synthetic utility of the this compound scaffold suggests its potential as a key building block in the asymmetric synthesis of piperidine-containing natural products. The N-sulfonyl group can serve as a protecting group for the nitrogen atom and can also direct the stereochemistry of subsequent transformations. For example, the synthesis of (-)-cassine, a piperidine alkaloid, was achieved using an α,β-unsaturated α′-methyl diazoketone which cyclized to form a highly functionalized dihydropyridine-3-one, a precursor to the piperidine core. acs.org A similar strategy could be envisioned where a derivative of this compound serves as a chiral template.

The development of novel synthetic methodologies, such as the streamlined synthesis of high-value piperidines, further enhances the potential for employing scaffolds like this compound in the efficient construction of natural products and their analogues. news-medical.net

Template for the Development of Novel Molecular Architectures

The this compound scaffold can serve as a template for the design and synthesis of novel molecular architectures with unique three-dimensional shapes and functionalities. The inherent conformational features of the piperidine ring, combined with the ability to introduce substituents at multiple positions, allows for the creation of a wide range of molecular shapes.

For example, the ketone at the C-4 position can be used as a starting point for the construction of spirocyclic systems, where a second ring is fused at the C-4 position. Spiro-piperidines are of significant interest in medicinal chemistry due to their rigid structures and potential for novel biological activities.

Furthermore, the C-3 and C-5 positions adjacent to the ketone can be functionalized to create bicyclic or bridged systems. The development of innovative synthetic methods that utilize tetrazole aldehydes as building blocks in multicomponent reactions showcases how novel scaffolds can be incorporated into complex, drug-like molecules. beilstein-journals.org This principle can be applied to the this compound template to generate previously unexplored chemical space. The combination of biocatalytic oxidation and radical cross-coupling provides a powerful tool to unlock new molecular spaces for drug discovery, starting from simple piperidine scaffolds. news-medical.net

The design of such novel architectures can be guided by computational methods to predict their conformational preferences and potential interactions with biological macromolecules. The hybridization of 3D-QSAR models has been used to design and synthesize novel inhibitor scaffolds, demonstrating the power of computational chemistry in guiding the development of new molecular architectures. beilstein-journals.org

Future Research Directions and Unexplored Chemical Spaces

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic strategies for N-substituted piperidones often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign "green" synthetic routes to 1-Cyclopropylsulfonyl-piperidin-4-one. nih.govresearchgate.netfigshare.com

One promising avenue is the application of one-pot, multi-component reactions that can construct the piperidone ring and introduce the N-sulfonyl group in a single synthetic operation. chemrevlett.com This approach, which has been successful for other N-substituted piperidones, could significantly improve atom economy and reduce purification steps. researchgate.net Furthermore, exploring catalytic methods, such as transition-metal-catalyzed C-N bond formation, could provide milder and more efficient alternatives to classical sulfonylation techniques. The use of recyclable catalysts and solvent-free or aqueous reaction media would further enhance the sustainability of the synthesis.

Exploration of Novel Reactivity Patterns for the Ketone and Sulfonyl Moieties

The chemical persona of this compound is dominated by the electrophilic ketone and the electron-withdrawing sulfonyl group. While standard ketonic reactions are expected, the interplay between these two functional groups could lead to novel reactivity.

Future investigations could explore:

Tandem Reactions: Designing reactions where the ketone is first transformed, followed by a subsequent reaction involving the sulfonyl group or the piperidine (B6355638) ring. For instance, a Grignard addition to the ketone could be followed by a ring expansion or rearrangement triggered by the sulfonyl moiety.

Sulfonyl Group as a Modulator of Reactivity: A systematic study of how the cyclopropylsulfonyl group influences the stereochemical outcome of reactions at the C4-ketone would be highly valuable. The steric bulk and electronic nature of this group could be exploited to achieve high levels of diastereoselectivity in reduction, alkylation, or aldol (B89426) reactions.

Radical Reactions: The sulfonyl group can participate in radical-mediated reactions. researchgate.net Exploring photoredox or other radical initiation methods could unveil new pathways for functionalizing the piperidine ring, potentially leading to the synthesis of complex polycyclic structures.

Design and Synthesis of Chemically Unique Analogues

The this compound scaffold is a versatile template for the design and synthesis of novel analogues with potentially unique properties.

Future synthetic campaigns could target:

Spirocyclic Derivatives: Introduction of a spirocyclic moiety at the C4 position, replacing the ketone, could lead to conformationally constrained molecules with interesting biological profiles. beilstein-journals.org This could be achieved through reactions of the ketone with bifunctional reagents.

Fused Ring Systems: The ketone provides a handle for the construction of fused heterocyclic systems, such as pyrazoles, isoxazoles, or pyrimidines, by condensation with appropriate binucleophiles.

Substitution on the Piperidine Ring: The synthesis of analogues with substituents at the C2, C3, C5, and C6 positions of the piperidine ring is a logical next step. acs.orgresearchgate.net This would allow for a systematic exploration of the structure-activity relationship of this class of compounds. The synthesis of such substituted analogues could be achieved through multi-component reactions or by starting from appropriately substituted precursors. mdma.ch

Advanced Methodologies for Stereoselective Synthesis

The creation of chiral centers within the piperidine ring is crucial for many applications. Future research should focus on developing advanced stereoselective methods for the synthesis of enantioenriched derivatives of this compound.

Key areas of exploration include:

Asymmetric Catalysis: The development of catalytic asymmetric methods for the synthesis of the piperidone ring itself, or for the stereoselective functionalization of the pre-formed ring, is a high-priority research area. This could involve chiral catalysts for reactions such as asymmetric hydrogenation, aldol reactions, or Michael additions.

Chiral Auxiliaries: The use of chiral auxiliaries attached to the nitrogen or other parts of the molecule could be employed to direct the stereochemical outcome of subsequent reactions. acs.org

Enzymatic Resolutions: Biocatalytic methods, such as enzymatic kinetic resolution of racemic intermediates or the asymmetric reduction of the ketone, could provide highly efficient and environmentally friendly routes to enantiomerically pure compounds.

Investigation of Non-Covalent Interactions and Supramolecular Assembly involving the Scaffold

The presence of the polar sulfonyl and ketone groups, along with the piperidine nitrogen, makes this compound an interesting candidate for studies in supramolecular chemistry. The way these molecules interact with themselves and with other molecules can have a profound impact on their physical and biological properties.

Future research in this area could involve:

Crystal Engineering: A systematic study of the crystal packing of this compound and its derivatives could reveal the dominant non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, that govern their solid-state architecture. researchgate.netiisc.ac.innih.gov This understanding can be used to design crystalline materials with specific properties.

Co-crystallization: The formation of co-crystals with other molecules, such as active pharmaceutical ingredients or other organic compounds, could be explored as a means of modifying the physicochemical properties of the parent compound. nih.gov

Host-Guest Chemistry: The piperidone ring, particularly in a chair or boat conformation, could potentially act as a host for small guest molecules. Spectroscopic and computational studies could be used to investigate such host-guest interactions. The sulfonyl group, with its potential for hydrogen bonding and other weak interactions, could also play a key role in molecular recognition and self-assembly processes. frontiersin.orgacs.orgnih.gov

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-Cyclopropylsulfonyl-piperidin-4-one, and how can reaction conditions be optimized for high yield?

- Methodological Answer: The synthesis typically involves functionalization of the piperidin-4-one core. Acylation or sulfonylation reactions are common, where cyclopropanesulfonyl chloride may react with piperidin-4-one under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Optimization includes controlling reaction temperature (0–25°C), stoichiometric ratios (1:1.2 molar ratio of piperidin-4-one to sulfonyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Multi-step protocols from analogous compounds suggest iterative optimization of pH and solvent polarity to minimize side reactions .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer: Based on safety data for structurally similar piperidin-4-one derivatives, the compound should be stored in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation. Handling requires PPE (gloves, lab coat, goggles) and fume hood use to avoid inhalation. Stability tests (TLC/HPLC monitoring) under varying temperatures and light exposure are recommended to establish shelf-life .

Q. What spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

- Methodological Answer:

- Spectroscopy: Use H/C NMR to verify sulfonyl and cyclopropyl group integration (e.g., cyclopropyl protons appear as multiplet peaks at δ 0.5–1.5 ppm). IR spectroscopy confirms sulfonyl S=O stretches (~1350–1150 cm).

- Crystallography: Single-crystal X-ray diffraction (employing SHELX programs) resolves bond angles and torsional strain. SHELXL refinement with high-resolution data (R-factor < 0.05) ensures accuracy in determining the sulfonyl group geometry .

Advanced Research Questions

Q. How can ring puckering coordinates be applied to analyze the conformational flexibility of the piperidin-4-one moiety in this compound?

- Methodological Answer: Cremer-Pople puckering parameters quantify non-planar distortions in six-membered rings. Calculate the puckering amplitude () and phase angles (, ) from atomic coordinates (obtained via X-ray crystallography or DFT optimization). For this compound, compare values across solvent environments to assess steric effects of the sulfonyl group on ring flexibility. Molecular dynamics simulations (AMBER/CHARMM force fields) can model pseudorotation pathways .

Q. What computational approaches are recommended for predicting the biological activity of this compound, and how do they account for its sulfonyl and cyclopropyl groups?

- Methodological Answer:

- QSAR Modeling: Train models using datasets of sulfonyl-containing heterocycles to correlate electronic parameters (Hammett σ constants) with bioactivity.

- Docking Studies: Use AutoDock Vina to simulate interactions between the sulfonyl group (H-bond acceptor) and target proteins (e.g., kinases). The cyclopropyl moiety’s strain energy (~27 kcal/mol) can be incorporated into scoring functions to evaluate binding affinity.

- MD Simulations: Assess the stability of ligand-protein complexes, focusing on sulfonyl-mediated covalent binding (if applicable) .

Q. How can researchers resolve contradictions in experimental data, such as discrepancies between predicted and observed spectroscopic results?

- Methodological Answer: Apply iterative hypothesis testing:

Validation: Replicate experiments under controlled conditions (e.g., solvent purity, temperature).

Cross-Validation: Compare NMR data with DFT-calculated chemical shifts (Gaussian09, B3LYP/6-31G* basis set).

Error Analysis: Quantify signal-to-noise ratios in crystallographic data (e.g., SHELX R1/Rfree metrics) to identify systematic errors .

Q. What strategies are effective in designing covalent inhibitors using the sulfonyl group of this compound?

- Methodological Answer: The sulfonyl group can act as an electrophilic "warhead" targeting cysteine residues in enzymes. Strategies include:

- Reactivity Screening: Measure second-order rate constants () against model thiols (e.g., glutathione) to assess selectivity.

- Proteomic Profiling: Use activity-based protein profiling (ABPP) with alkyne-tagged analogs to identify off-target interactions.

- Structural Optimization: Introduce electron-withdrawing substituents on the cyclopropyl ring to enhance sulfonyl electrophilicity without compromising stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.